molecular formula C11H8F5NO B2886666 3,3-Dimethyl-1-(2,3,4,5,6-pentafluorophenyl)-2-azetanone CAS No. 341965-78-4

3,3-Dimethyl-1-(2,3,4,5,6-pentafluorophenyl)-2-azetanone

Cat. No.: B2886666
CAS No.: 341965-78-4
M. Wt: 265.183
InChI Key: YMWXIIQJISRNAT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(2,3,4,5,6-pentafluorophenyl)-2-azetanone is a synthetic organic compound characterized by its unique structure, which includes a pentafluorophenyl group attached to an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(2,3,4,5,6-pentafluorophenyl)-2-azetanone typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 3,3-dimethylazetidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(2,3,4,5,6-pentafluorophenyl)-2-azetanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pentafluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3-Dimethyl-1-(2,3,4,5,6-pentafluorophenyl)-2-azetanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-(2,3,4,5,6-pentafluorophenyl)-2-azetanone exerts its effects involves interactions with specific molecular targets. The pentafluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological activity. The azetidinone ring may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-(2,3,4,5,6-pentafluorophenyl)-1-butanone
  • 3,3-Dimethyl-1-(2,3,4,5,6-pentafluorophenyl)azetidin-2-one

Uniqueness

Compared to similar compounds, 3,3-Dimethyl-1-(2,3,4,5,6-pentafluorophenyl)-2-azetanone is unique due to its specific structural features, which confer distinct chemical and physical properties

Properties

IUPAC Name

3,3-dimethyl-1-(2,3,4,5,6-pentafluorophenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F5NO/c1-11(2)3-17(10(11)18)9-7(15)5(13)4(12)6(14)8(9)16/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWXIIQJISRNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=C(C(=C(C(=C2F)F)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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